molecular formula C23H14ClF6N3O2 B2459447 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 339099-16-0

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2459447
CAS RN: 339099-16-0
M. Wt: 513.82
InChI Key: DIMBINDBXZATAH-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole ring and a phenyl ring. Both the indole and phenyl rings have additional functional groups .

Scientific Research Applications

Crop Protection

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide: and its derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit potent pesticidal properties, making them valuable tools for sustainable agriculture .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to interesting biological activities. Currently, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. These compounds hold promise for novel therapeutic interventions .

Synthesis and Intermediates

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained efficiently via a simple one-step reaction. This underscores the importance of TFMP derivatives as building blocks in chemical synthesis .

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF6N3O2/c24-18-10-14(22(25,26)27)11-31-21(18)33-12-13(17-3-1-2-4-19(17)33)9-20(34)32-15-5-7-16(8-6-15)35-23(28,29)30/h1-8,10-12H,9H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMBINDBXZATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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